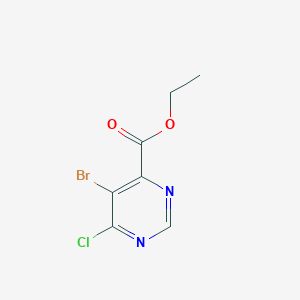
(1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Overview
Description
(1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, or simply 1S-DFI, is a new and exciting compound that has been gaining attention in the scientific community. It is a fluorinated indene derivative with a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively and has been found to possess a variety of interesting properties, including its ability to interact with biological molecules and its potential to act as a drug target. In
Scientific Research Applications
Synthesis Methods and Chemical Properties
Synthesis of 1,1-Difluoro-6-nitro-2,3-dihydro-1H-indene Derivatives
A study by Zhang et al. (2014) presents an efficient method for synthesizing gem-difluorinated compounds, including derivatives of 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene, starting from commercially available indanone. This process involves a key gem-difluorination step using in situ generated bromine fluoride (BrF) with dithioketal (Zhang, Li, Lin, & Huang, 2014).
Asymmetric Hydrogenation of Oxime Derivatives
Maj, Suisse, and Agbossou‐Niedercorn (2016) explored the asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and its derivatives to produce optically active amines using rhodium and iridium catalysts. This study contributes to understanding the chemical properties and potential applications of similar compounds (Maj, Suisse, & Agbossou‐Niedercorn, 2016).
Catalyst-Free Trifluoroethylation of Amines
Andrews, Faizova, and Denton (2017) reported a practical, catalyst-free method for the reductive trifluoroethylation of free amines. This process is significant for the synthesis of fluorinated amines, which are crucial in medicinal chemistry (Andrews, Faizova, & Denton, 2017).
Palladium(0)-Catalyzed Synthesis of 1H-Indenes
Tsukamoto, Ueno, and Kondo (2007) developed a multicomponent synthesis of 1H-indenes using palladium(0) catalysis. This method allows for the combinatorial preparation of unsymmetrically substituted 1H-indenes, demonstrating the versatility of such compounds in chemical synthesis (Tsukamoto, Ueno, & Kondo, 2007).
Applications in Material Science and Medicinal Chemistry
Organic Solar Cells
Kyeong et al. (2021) investigated amine-containing polyelectrolytes, such as those derived from 2,3-dihydro-1H-indene derivatives, in the context of non-fullerene organic solar cells. This study highlights the potential application of such compounds in renewable energy technologies (Kyeong et al., 2021).
Synthesis of Pyrimidine-Containing Compounds
Kochia, Bayat, Nasri, and Mohammadi (2019) described a method for synthesizing pyrimidine-containing compounds using 2,3-dihydro-1H-inden derivatives. These compounds have potential synthetic and pharmacological interest, indicating the medicinal relevance of such structures (Kochia, Bayat, Nasri, & Mohammadi, 2019).
properties
IUPAC Name |
(1S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREJFNFNYNZXOJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2[C@H]1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246933 | |
| Record name | (1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
945950-79-8 | |
| Record name | (1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945950-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)
![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)











